3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid
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Overview
Description
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid is an organic compound with a complex structure that includes benzyl and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid typically involves the reaction of benzylamine with formaldehyde and benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl and benzoic acid moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[(Dimethylazanediyl)bis(methylene)]dibenzoic acid
- 3,3’-[(Ethylazanediyl)bis(methylene)]dibenzoic acid
- 3,3’-[(Propylazanediyl)bis(methylene)]dibenzoic acid
Uniqueness
3,3’-[(Benzylazanediyl)bis(methylene)]dibenzoic acid is unique due to the presence of the benzyl group, which enhances its hydrophobic interactions and binding affinity compared to its dimethyl, ethyl, and propyl analogs .
Properties
CAS No. |
61363-34-6 |
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Molecular Formula |
C23H21NO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[[benzyl-[(3-carboxyphenyl)methyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c25-22(26)20-10-4-8-18(12-20)15-24(14-17-6-2-1-3-7-17)16-19-9-5-11-21(13-19)23(27)28/h1-13H,14-16H2,(H,25,26)(H,27,28) |
InChI Key |
ZKRABJMWWZYXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)C(=O)O)CC3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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